4,4'-oxydiphthalic acid
CAS No.: 7717-76-2
Cat. No.: VC3761445
Molecular Formula: C16H10O9
Molecular Weight: 346.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7717-76-2 |
---|---|
Molecular Formula | C16H10O9 |
Molecular Weight | 346.24 g/mol |
IUPAC Name | 4-(3,4-dicarboxyphenoxy)phthalic acid |
Standard InChI | InChI=1S/C16H10O9/c17-13(18)9-3-1-7(5-11(9)15(21)22)25-8-2-4-10(14(19)20)12(6-8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Standard InChI Key | AIVVXPSKEVWKMY-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1OC2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES | C1=CC(=C(C=C1OC2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Chemical Structure and Fundamental Properties
4,4'-Oxydiphthalic acid is the hydrolyzed form of 4,4'-oxydiphthalic anhydride (ODPA). The acid contains two carboxylic acid groups on each of its phthalic acid moieties, connected by an oxygen bridge at the 4-position. While the anhydride form (CAS: 1823-59-2) has the molecular formula C₁₆H₆O₇ and a molecular weight of 310.21 g/mol, the corresponding acid form has additional water molecules incorporated into its structure .
The chemical structure of 4,4'-oxydiphthalic acid features two benzene rings, each containing two carboxylic acid groups (-COOH), connected by an oxygen atom. This particular arrangement gives the molecule unique properties that make it valuable for various applications, particularly in polymer science.
Physical Properties
The physical properties of 4,4'-oxydiphthalic acid can be inferred from its anhydride precursor, with adjustments for the hydrolyzed form. The anhydride appears as an off-white to white powder with the following properties:
Property | Value | Notes |
---|---|---|
Melting Point | 225-229°C | For the anhydride form |
Boiling Point | 410.39°C | Rough estimate for anhydride |
Density | 1.4942 g/cm³ | Rough estimate for anhydride |
Molecular Weight | 310.21 g/mol | For anhydride (C₁₆H₆O₇) |
Appearance | Off-white to white powder | For anhydride form |
The acid form would have different properties due to the opening of the anhydride rings, including a higher molecular weight and potentially different solubility characteristics .
Synthesis Methods and Production
While the search results don't directly detail the synthesis of 4,4'-oxydiphthalic acid, the compound is typically produced through the hydrolysis of 4,4'-oxydiphthalic anhydride. The anhydride itself is synthesized through several established methods.
Synthesis of 4,4'-Oxydiphthalic Anhydride
One documented method for synthesizing 4,4'-oxydiphthalic anhydride involves the reaction of chlorophthalic anhydride with potassium carbonate:
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Chlorophthalic anhydride (30g, 160mmol), tetraphenyl phosphonium bromide (0.3g, 0.7mmol), and 2,5-dichlorobenzoic acid (0.08g, 0.4mmol) are heated to approximately 220°C.
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Potassium carbonate (7.95g, 58mmol) is added over 45 minutes.
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After addition, the reaction mixture shows approximately 24.9% conversion to 4,4'-oxydiphthalic anhydride.
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The mixture is heated for an additional 45 minutes, then diluted with 1,2,4-trichlorobenzene (90g) and filtered.
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The product is allowed to crystallize, collected, washed with 1,2,4-trichlorobenzene followed by hexane, and dried in an air circulating oven at 120°C .
Alternative Synthesis Approach
Another synthesis method starts with 4-methylphthalic acid:
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In a three-necked flask, 4,7-diphenyl-1,10-phenanthroline (17mg, 2mol%) and 4-methylphthalic acid (450mg, 2.5mmol) are combined.
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A mixture of toluene (9mL) and N,N-dimethylacetamide (1ml) is added as solvent.
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The mixture is heated under azeotropic reflux conditions for 12 hours, with reflux liquid passed through molecular sieves to remove water.
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After cooling and filtration, 4-methylphthalic anhydride is obtained with a yield of 97%, which can be further processed to produce 4,4'-oxydiphthalic anhydride .
Applications and Industrial Significance
Polyimide Synthesis
The most significant application of 4,4'-oxydiphthalic acid and its anhydride form is in the synthesis of polyimides. These high-performance polymers are valued for their thermal stability, mechanical strength, and electrical insulation properties .
4,4'-Oxydiphthalic anhydride was first introduced in the mid-1980s, offering greater flexibility than other commercial dianhydrides while being somewhat less reactive than benzophenone tetracarboxylic dianhydride (BTDA) .
Electronics Applications
The compound is particularly valuable in the production of flexible copper-clad laminates (FCCL) for high-end personal electronic devices. Its structural characteristics impart special performance properties in free films used in electronics manufacturing .
Advanced Materials
Research from NASA indicates that polyimides based on 4,4'-ODPA exhibit exceptional thermooxidative stability compared to other isomeric forms (3,3'-ODPA and 3,4'-ODPA). In a 100-hour isothermal thermogravimetric analysis at 325°C, polyimides made with 4,4'-ODPA showed only 3.64% weight loss, compared to 8.07% and 8.37% for 3,3'-ODPA and 3,4'-ODPA polyimides, respectively .
Isomer | Weight Loss After 100h at 325°C |
---|---|
4,4'-ODPA | 3.64% |
3,3'-ODPA | 8.07% |
3,4'-ODPA | 8.37% |
This superior thermal stability makes 4,4'-ODPA-derived materials particularly valuable for high-temperature applications .
Structure-Property Relationships
Isomeric Comparison
The positioning of the oxygen bridge in the molecular structure significantly affects the properties of the resulting compounds and polymers. Research indicates that:
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Polyimides based on 4,4'-ODPA are less soluble in organic solvents compared to those based on 3,3'-ODPA isomers.
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The 3,3'-ODPA polyimides appear to be the most soluble in various solvents.
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All 4,4'-ODPA compositions produced high molecular weight, creasable films in testing.
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There were no significant trends observed in glass transition temperatures (Tg) between the different isomeric forms .
Thermal Properties
The 4,4'-configuration appears to confer superior thermal stability, making it particularly valuable for high-temperature applications. Both dynamic thermogravimetric analysis (TGA) and isothermal TGA at 325°C demonstrated that 4,4'-ODPA polyimides exhibited the highest thermooxidative stability compared to other isomeric configurations .
Recent Research Developments
NASA research has explored the use of various isomers of oxydiphthalic anhydride in the development of high-performance polyimides. Their findings indicate that the 4,4'-ODPA isomer produces polymers with superior thermooxidative stability, making them particularly valuable for aerospace and other high-temperature applications .
Comparative Analysis with Related Compounds
Isomer Comparison
The three main isomers of oxydiphthalic anhydride (3,3'-, 3,4'-, and 4,4'-) exhibit different properties that affect their performance in various applications:
Property | 4,4'-ODPA | 3,3'-ODPA | 3,4'-ODPA |
---|---|---|---|
Thermal Stability | Highest | Lower | Lower |
Solubility | Lowest | Highest | Intermediate |
Film Formation | High molecular weight, creasable | Variable | Variable |
This comparison demonstrates why 4,4'-ODPA is often preferred for applications requiring high thermal stability, while other isomers might be chosen when higher solubility is needed .
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